3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol
Description
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-2H-2,6-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-12-6-8(1-4-16-12)11-5-9-7-15-3-2-10(9)13(18)17-11/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGWQKDXFJDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC3=C(C=CN=C3)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 2-position of the pyridine ring serves as a primary site for nucleophilic aromatic substitution (NAS). This reactivity is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms.
Key Examples:
-
Amine Substitution :
Reaction with aliphatic amines (e.g., morpholine, dimethylamine) under basic conditions yields 2-amino-substituted derivatives. For instance:Yields range from 48–72% depending on the amine and reaction time .
-
Alkoxy Substitution :
Methoxy or ethoxy groups can replace the chlorine atom using sodium methoxide/ethanol or similar alkoxide bases:This reaction is critical for modifying solubility and electronic properties .
Comparative Table: Substitution Reactions
Oxidation and Reduction
The naphthyridine core undergoes redox reactions at specific positions:
Oxidation:
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Hydroxylation :
Treatment with KMnO₄ or CrO₃ introduces hydroxyl groups at the 4-position of the naphthyridine ring, forming dihydroxy derivatives.
Reduction:
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Naphthyridine Ring Saturation :
Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine ring to a decahydro derivative, enhancing conformational flexibility:
Coupling Reactions
The compound participates in cross-coupling reactions, enabling structural diversification:
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Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with aryl boronic acids replaces the chlorine atom, forming biaryl systems. This method is scalable and efficient for medicinal chemistry applications : -
Buchwald-Hartwig Amination :
Forms C–N bonds with aryl halides, enabling access to advanced intermediates for drug discovery .
Cyclization and Ring Expansion
The compound acts as a precursor in annulation reactions:
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Dieckmann Cyclization :
Intramolecular cyclization under basic conditions forms fused polycyclic systems, such as 1,8-naphthyridinones : -
Iodine-Catalyzed Cyclization :
Forms decahydro-naphthyridinones with high regioselectivity.
Functional Group Interconversion
Scientific Research Applications
Medicinal Chemistry
3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol has shown significant potential in medicinal chemistry due to its biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis by activating caspase pathways and modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been noted to inhibit Protein Kinase C (PKC) and Cyclin-dependent Kinases (CDKs), which are crucial for cancer cell growth regulation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth.
Material Science
In material science, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structure allows for interactions that can enhance the performance of electronic devices.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy in combination with trametinib (a MEK inhibitor). The results indicated enhanced antitumor effects compared to monotherapy, suggesting that this compound could improve treatment outcomes by targeting multiple pathways simultaneously.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against various strains of bacteria. The results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol involves its interaction with specific molecular targets. The pyridine and naphthyridine rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
- 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol is unique due to its specific substitution pattern and the presence of both pyridine and naphthyridine rings. This combination of structural features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Biological Activity
3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with chlorine and a naphthyridine moiety, suggests diverse interactions with biological targets. This article explores the compound's biological activity, synthesis methods, and research findings.
The molecular formula of this compound is C₁₃H₈ClN₃O, with a molecular weight of approximately 253.67 g/mol. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways and modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
The mechanism of action of this compound involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions due to its aromatic rings, which enhances its binding affinity to target proteins .
Target Proteins
Recent studies have identified several target proteins for this compound:
- Protein Kinase C (PKC) : Inhibition of PKC has been linked to reduced tumor growth in xenograft models.
- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as a CDK inhibitor, which is crucial for regulating the cell cycle and could lead to effective cancer therapies .
Case Studies
A notable case study involved the evaluation of this compound in combination with other therapeutic agents. In one study, it was combined with trametinib (a MEK inhibitor), resulting in enhanced antitumor effects compared to monotherapy. This suggests that the compound may enhance the efficacy of existing treatments by targeting multiple pathways simultaneously .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki-Miyaura coupling reaction between an aryl halide and an organoboron compound. This reaction is favored for producing high yields and purity.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C₁₃H₈ClN₃O | Varies |
| Anticancer Activity | Yes | Yes |
| Antimicrobial Activity | Yes | Varies |
| Mechanism | PKC inhibition, CDK modulation | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via acid-catalyzed cyclization, as demonstrated in analogous naphthyridine systems (e.g., H₂SO₄-mediated cyclization at 80°C for 15 minutes, yielding ~50% in similar frameworks) . Key variables affecting yield include:
- Temperature control : Excessive heat may degrade intermediates.
- Catalyst choice : Acid strength influences cyclization efficiency.
- Purification : Recrystallization or column chromatography (e.g., using chloroform-d for NMR-ready samples) improves purity, as seen in related naphthyridine syntheses yielding 61% after optimization .
Q. How can structural characterization of this compound be rigorously performed?
- Answer : Utilize multi-spectroscopic analysis:
- ¹H/¹³C NMR : Assign peaks using δ values from analogous structures (e.g., aromatic protons at δ 8.55–6.94 ppm, tert-butyl groups at δ 1.40 ppm in ¹H NMR; carbonyl carbons at δ 168.70 ppm in ¹³C NMR) .
- IR spectroscopy : Confirm hydroxyl (ν ~3025–2871 cm⁻¹) and chloropyridine (C-Cl stretch ~1645 cm⁻¹) functional groups .
- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns.
Q. What solvent systems are suitable for solubility and purification?
- Answer : Chlorinated solvents (e.g., chloroform-d) are effective for NMR analysis and recrystallization, as evidenced by resolved splitting patterns (e.g., J = 8.5 Hz for aromatic protons) . Polar aprotic solvents (e.g., DMF) may enhance solubility during synthesis, but post-reaction switching to low-polarity solvents aids crystallization.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chloropyridine substitution in this compound?
- Answer : The 2-chloropyridin-4-yl group’s electron-withdrawing nature directs electrophilic substitution to the naphthyridine’s electron-rich positions (e.g., C-1 or C-6). Computational studies (e.g., DFT) can model charge distribution, while experimental data (e.g., NMR coupling constants, J = 8.5 Hz for adjacent protons) support steric and electronic effects .
Q. How can computational modeling aid in predicting reaction intermediates or degradation pathways?
- Answer : Molecular docking or DFT calculations can simulate intermediates (e.g., amide forms during acid-catalyzed cyclization) . For degradation, surface adsorption studies (e.g., indoor air chemistry models) may predict interactions with oxidants or humidity, though experimental validation is critical .
Q. What challenges arise in analyzing overlapping NMR signals, and how can they be resolved?
- Answer : Aromatic proton crowding (δ 7.20–6.94 ppm) may obscure splitting patterns. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign carbons .
- Variable-temperature NMR : Reduce signal broadening by slowing molecular motion.
- Isotopic labeling : Introduce deuterium at non-critical positions to simplify spectra.
Q. How does the hydroxyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The hydroxyl group can act as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura), but may require protection (e.g., silylation) to prevent undesired oxidation. Comparative studies with non-hydroxylated analogs (e.g., chloropyridine derivatives) reveal differences in catalytic turnover and byproduct formation .
Q. What safety protocols are essential for handling chlorinated naphthyridines?
- Answer : Follow hazard guidelines for chlorinated heterocycles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
